molecular formula C11H17N5OS B2878352 4-(3-Methoxypropyl)-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 1002032-55-4

4-(3-Methoxypropyl)-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2878352
CAS No.: 1002032-55-4
M. Wt: 267.35
InChI Key: GTESSCIEUWEAJL-UHFFFAOYSA-N
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Description

4-(3-Methoxypropyl)-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound combining 1,2,4-triazole and pyrazole moieties. The triazole core is substituted at position 4 with a 3-methoxypropyl group and at position 5 with a (3-methyl-1H-pyrazol-1-yl)methyl group.

Properties

IUPAC Name

4-(3-methoxypropyl)-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5OS/c1-9-4-6-15(14-9)8-10-12-13-11(18)16(10)5-3-7-17-2/h4,6H,3,5,7-8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTESSCIEUWEAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NNC(=S)N2CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the cyclization of thiosemicarbazides with formamide under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiol group to a disulfide or sulfonic acid.

  • Reduction: : Reduction of the triazole ring or other functional groups.

  • Substitution: : Replacement of the methoxypropyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

  • Oxidation: : Disulfides, sulfonic acids.

  • Reduction: : Reduced triazole derivatives.

  • Substitution: : Derivatives with different alkyl or aryl groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Position 4 Substitutions
  • 4-(3-Methoxypropyl) vs. 4-Phenyl :
    • The phenyl-substituted analog (5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) exhibits moderate antiradical activity due to aromatic π-π interactions . In contrast, the methoxypropyl group in the target compound may enhance solubility in polar solvents, improving bioavailability .
    • Methoxypropyl vs. Tetrahydrofuran (THF)-methyl :
  • The discontinued compound 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol () has a cyclic ether substituent, which could increase lipophilicity compared to the linear methoxypropyl chain in the target compound.
Position 5 Substitutions
  • (3-Methylpyrazol-1-yl)methyl vs.
  • Pyrazole vs. Aromatic Aldehyde Derivatives :
    • Ligands 54 and 55 () incorporate aromatic aldehyde-derived substituents (e.g., 4-methoxybenzylidene), which enhance π-stacking interactions. These derivatives achieved synthesis yields of 73% and 81%, suggesting efficient condensation methods that could apply to the target compound .
Physicochemical Properties
  • Molecular Weight and Solubility :
    • The target compound’s molecular weight (~322 g/mol, estimated) is higher than 4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (269.32 g/mol, ) due to the longer methoxypropyl chain. This may reduce solubility compared to smaller analogs but improve lipid bilayer penetration .

Data Tables

Table 1: Key Structural Comparisons

Compound Name Position 4 Substituent Position 5 Substituent Biological Activity Reference
Target Compound 3-Methoxypropyl (3-Methyl-1H-pyrazol-1-yl)methyl Not reported
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 5-Methylpyrazol-3-yl Moderate antiradical
4-(3-Methoxypropyl)-5-(4-morpholinosulfonylphenyl)-4H-1,2,4-triazole-3-thiol 3-Methoxypropyl 4-Morpholinosulfonylphenyl Not reported (sulfonyl group for solubility)
Ligand 54 (Schiff base) 4-Methoxybenzylidene amino 5-Methylpyrazol-3-yl Not reported (high yield: 73%)

Table 2: Physicochemical Properties

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Substituent Effects
Target Compound C₁₁H₁₇N₅O₂S ~322 Enhanced solubility
4-(2-Methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4H-1,2,4-triazole-3-thiol C₁₀H₁₅N₅O₂S 269.32 Compact substituents
Ligand 55 (Schiff base) C₁₅H₁₇N₅O₂S ~343 Aromatic π-stacking

Biological Activity

The compound 4-(3-Methoxypropyl)-5-((3-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol (CAS: 1002032-55-4) belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structural formula of the compound can be represented as follows:

C13H18N4OS\text{C}_{13}\text{H}_{18}\text{N}_4\text{OS}

This compound features a triazole ring, a thiol group, and a pyrazole moiety, which are known to contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research has shown that 1,2,4-triazoles exhibit significant antimicrobial properties. Compounds within this class have been evaluated against various bacterial strains. For instance, studies indicate that certain triazole derivatives display potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.125μM0.125\mu M to 8μM8\mu M . The presence of the thiol group in our compound may enhance its antibacterial efficacy through mechanisms such as disrupting bacterial cell walls or interfering with metabolic pathways.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. A study focusing on similar compounds demonstrated significant cytotoxic effects against colorectal cancer cell lines (HT-29), with some derivatives showing IC50 values as low as 7.2μg/mL7.2\mu g/mL . The proposed mechanism involves the inhibition of key signaling pathways related to cancer cell proliferation and survival.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound's structural features suggest it may inhibit fungal growth by targeting enzymes involved in the synthesis of ergosterol, a critical component of fungal cell membranes. Similar triazole derivatives have shown effectiveness against Candida albicans and Aspergillus fumigatus , indicating a promising antifungal profile for our compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes critical for microbial and cancer cell metabolism.
  • Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some triazole derivatives have been reported to increase ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated MIC values between 0.125μM0.125\mu M and 8μM8\mu M against various bacteria
Evaluation of Anticancer PropertiesSignificant cytotoxicity against HT-29 cells with IC50 values as low as 7.2μg/mL7.2\mu g/mL
Investigation of Antifungal EffectsEffective against Candida species with potential for clinical application

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